Cas no 20556-18-7 (H-LYS-ASP-OH)
H-LYS-ASP-OH Chemical and Physical Properties
Names and Identifiers
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- L-Aspartic acid,L-lysyl-
- H-Lys-Asp-OH
- H-ASP-E-LYS-OH
- l-lysine-l-aspartate
- L-Lys-L-Asp-OH
- L-LYSYL-L-ASPARTIC ACID
- LYS-ASP
- Lys-Asp-OH
- N-L-Lysyl-L-aspartic acid
- K-D
- Lysine-Aspartate dipeptide
- (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid
- 20556-18-7
- HY-P4412
- L-Lysyl-L-Aspartate
- (S)-2-((S)-2,6-Diaminohexanamido)succinic acid
- (2S)-2-[[(2S)-2, 6-diaminohexanoyl]amino]butanedioic acid
- KD dipeptide
- Lysyl-aspartic acid
- CS-0653921
- CHEBI:73601
- L-Lys-L-Asp
- Lysine Aspartate dipeptide
- MFCD00038214
- K-D Dipeptide
- KD
- Q27141912
- lysylaspartic acid
- Lysylaspartate
- SCHEMBL18263221
- H-LYS-ASP-OH
-
- MDL: MFCD00038214
- Inchi: 1S/C10H19N3O5/c11-4-2-1-3-6(12)9(16)13-7(10(17)18)5-8(14)15/h6-7H,1-5,11-12H2,(H,13,16)(H,14,15)(H,17,18)/t6-,7-/m0/s1
- InChI Key: CIOWSLJGLSUOME-BQBZGAKWSA-N
- SMILES: O=C([C@H](CCCCN)N)N[C@H](C(=O)O)CC(=O)O
Computed Properties
- Exact Mass: 261.13200
- Monoisotopic Mass: 261.13247072g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 18
- Rotatable Bond Count: 10
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -6.6
- Topological Polar Surface Area: 156Ų
Experimental Properties
- Density: 1.326±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Extremely soluble (1000 g/l) (25 º C),
- PSA: 155.74000
- LogP: 0.27830
H-LYS-ASP-OH Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
H-LYS-ASP-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB476689-1 g |
H-Lys-Asp-OH; . |
20556-18-7 | 1g |
€569.50 | 2023-04-21 | ||
| TRC | L503220-10mg |
H-LYS-ASP-OH |
20556-18-7 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | L503220-50mg |
H-LYS-ASP-OH |
20556-18-7 | 50mg |
$ 135.00 | 2022-06-04 | ||
| TRC | L503220-100mg |
H-LYS-ASP-OH |
20556-18-7 | 100mg |
$ 210.00 | 2022-06-04 | ||
| abcr | AB476689-1g |
H-Lys-Asp-OH; . |
20556-18-7 | 1g |
€605.80 | 2025-02-16 | ||
| Ambeed | A408004-1g |
H-Lys-Asp-OH |
20556-18-7 | 97% | 1g |
$368.0 | 2024-07-28 |
H-LYS-ASP-OH Suppliers
H-LYS-ASP-OH Related Literature
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Yang Liu,Xinyan Wang,Zhili Wan,To Ngai,Ying-Lung Steve Tse Chem. Sci. 2023 14 1168
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Atsushi Harada,Kazunori Kataoka Soft Matter 2008 4 162
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Simin Zhang,Meng Li,Yuan Zhang,Ruichun Wang,Yukun Song,Weiping Zhao,Songyi Lin Dalton Trans. 2021 50 8076
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Gregg B. Fields Org. Biomol. Chem. 2010 8 1237
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5. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative basesGiulia Martelli,Paolo Cantelmi,Chiara Palladino,Alexia Mattellone,Dario Corbisiero,Tommaso Fantoni,Alessandra Tolomelli,Marco Macis,Antonio Ricci,Walter Cabri,Lucia Ferrazzano Green Chem. 2021 23 8096
Additional information on H-LYS-ASP-OH
Introduction to H-LYS-ASP-OH and Its Significance in Modern Chemical Biology
H-LYS-ASP-OH, a compound with the CAS number 20556-18-7, represents a critical synthetic intermediate in the realm of peptidomimetics and protein engineering. This dipeptide analog, featuring a combination of lysine and aspartic acid residues, has garnered significant attention due to its versatile applications in drug discovery and molecular biology. The unique structural and functional properties of H-LYS-ASP-OH make it an invaluable tool for researchers aiming to modulate biological pathways and develop novel therapeutic agents.
The chemical structure of H-LYS-ASP-OH consists of a backbone formed by the amide bonds between the amino group of lysine and the carboxyl group of aspartic acid. This configuration not only provides stability but also allows for further modifications, making it a preferred choice for constructing complex peptidic scaffolds. The presence of both basic (lysine) and acidic (aspartic acid) side chains introduces a rich interplay of electrostatic interactions, which can be exploited to enhance binding affinity and specificity in biomolecular interactions.
In recent years, H-LYS-ASP-OH has been extensively studied for its potential in inhibiting various enzymatic targets. For instance, research has demonstrated its efficacy in targeting matrix metalloproteinases (MMPs), which are implicated in numerous pathological processes such as cancer metastasis, inflammation, and tissue degradation. The ability of H-LYS-ASP-OH to selectively interact with these enzymes stems from its optimized side-chain arrangement, which mimics natural substrates and disrupts enzymatic activity.
Moreover, the growing interest in H-LYS-ASP-OH has been fueled by its role in developing peptide-based therapeutics. Peptides offer several advantages over small molecules, including higher specificity, lower toxicity, and improved bioavailability. By incorporating H-LYS-ASP-OH into larger peptide sequences, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of their compounds. This approach has led to the discovery of novel treatments for conditions ranging from neurological disorders to autoimmune diseases.
Recent advancements in computational chemistry have further enhanced the utility of H-LYS-ASP-OH. Molecular docking simulations have revealed that the compound can effectively bind to the active sites of target proteins, thereby inhibiting their function. These studies have provided valuable insights into the structural requirements for optimal binding affinity, guiding the design of more potent derivatives. Additionally, machine learning algorithms have been employed to predict the behavior of H-LYS-ASP-OH in complex biological systems, accelerating the drug discovery process.
The synthesis of H-LYS-ASP-OH has also seen significant improvements over time. Traditional solid-phase peptide synthesis (SPPS) methods have been refined to achieve higher yields and purity levels. More recently, flow chemistry techniques have been introduced to streamline the synthesis process, reducing reaction times and minimizing waste generation. These advancements have made H-LYS-ASP-OH more accessible to researchers worldwide, fostering further innovation in peptidomimetic chemistry.
In conclusion, H-LYS-ASP-OH (CAS number 20556-18-7) is a multifaceted compound with broad applications in chemical biology and drug development. Its unique structural features enable it to interact with biological targets in a highly specific manner, making it an indispensable tool for researchers seeking to develop novel therapeutics. As our understanding of its properties continues to grow, so too will its impact on advancing medical science.
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